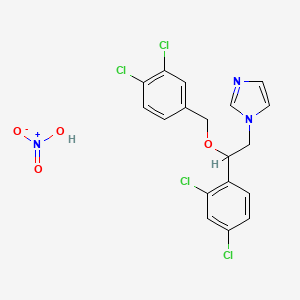

![molecular formula C20H16 B588324 2,7-二甲基苯并[a]蒽 CAS No. 857535-92-3](/img/structure/B588324.png)

2,7-二甲基苯并[a]蒽

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

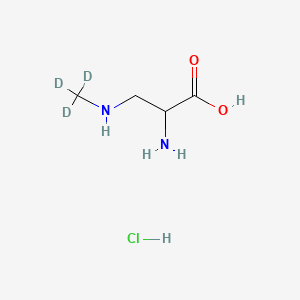

2,7-Dimethylbenz[a]anthracene, also known as 7,12-Dimethylbenz[a]anthracene (DMBA), is a polycyclic aromatic hydrocarbon (PAH) that has been found in tobacco smoke and diesel exhaust . It is an immunosuppressor and a powerful organ-specific laboratory carcinogen . DMBA is widely used in many research laboratories studying cancer .

Molecular Structure Analysis

The molecular structure of DMBA can be represented by the chemical formula C20H16 . It is also available as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

DMBA has a molar mass of 256.348 g·mol−1 and a melting point of 122 to 123 °C (252 to 253 °F; 395 to 396 K) . It is a carcinogenic organic pollutant generated from the incomplete combustion of gasoline and coal .科学研究应用

结合DNA

2,7-二甲基苯并[a]蒽(DMBA),一种致癌多环芳烃,已被研究其与DNA发生共价结合的能力。Blackburn等人(1975年)研究了DMBA与DNA的光化学和代谢结合,发现DMBA的三氚在与DNA结合时在体外和体内都会被显著地替代(Blackburn等人,1975年)。

代谢激活系统

在细胞系统和肝匀浆中,DMBA的代谢激活显示出重要的差异,这表明使用肝匀浆进行癌变物质的短期检测可能存在潜在限制。Bigger等人(1980年)强调了由于这些差异可能导致误导性结果的风险(Bigger et al., 1980)。

对肿瘤生长的影响

DMBA已被证明能显著增强大鼠垂体肿瘤的可移植性并刺激其生长。Fang和Refetoff(1974年)发现DMBA在这方面比雌激素更有效,两者结合显示出协同作用(Fang & Refetoff, 1974)。

DNA相互作用研究

Moschel等人(1977年)从暴露于DMBA的小鼠胚胎细胞的DNA中分离出了烃-脱氧核苷产物,表明DMBA通过生成二醇氧化物在代谢上被激活以与DNA结合(Moschel, Baird, & Dipple, 1977)。此外,Dipple等人(1985年)的研究发现,DMBA修饰的DNA中的致癌物-脱氧核苷加合物对酸催化水解敏感(Dipple, Moschel, Pigott, & Tondeur, 1985)。

对酶活性的影响

Nebert等人(1972年)研究了由DMBA引发的小鼠皮肤肿瘤发生与芳烃羟化酶诱导的遗传差异之间的关系,发现与肿瘤发生无关(Nebert, Benedict, Gielen, Oesch, & Daly, 1972)。

作用机制

DMBA is an immunosuppressor and a potent organ-specific carcinogen . It undergoes metabolic activation by numerous enzymes, including the cytochrome P450 (CYP450) isoform CYP1B1, as well as microsomal epoxide hydrolase (mEH), producing a variety of reactive metabolites that form DNA adducts in vivo . DMBA serves as a tumor initiator .

安全和危害

未来方向

DMBA is widely used in research laboratories studying cancer . Future research may focus on exploring the protective effects against DMBA-induced breast tumors , and the influence of the rate of DMBA metabolic activation on its binding to epidermal DNA and skin carcinogenesis . Further studies are also needed to understand the mechanism of DMBA-induced lymphoid toxicity .

属性

IUPAC Name |

2,7-dimethylbenzo[a]anthracene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16/c1-13-7-8-15-9-10-18-14(2)17-6-4-3-5-16(17)12-20(18)19(15)11-13/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQBKKYXTKBXJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C(C4=CC=CC=C4C=C32)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-[1,2]Oxazolo[3,4,5-de]quinoline](/img/structure/B588241.png)